molecular formula C11H14Cl2N2S B5823222 1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea

1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B5823222
M. Wt: 277.2 g/mol
InChI Key: OXWMGRXQYJFBBG-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound is characterized by the presence of a tert-butyl group and a dichlorophenyl group attached to the thiourea moiety.

Properties

IUPAC Name

1-tert-butyl-3-(3,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2S/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWMGRXQYJFBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3,4-dichlorophenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, and organic solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce thiourea functionality into molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other sulfur-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(3,4-dichlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. For example, it can inhibit urease by binding to the nickel ions in the enzyme’s active site, preventing the hydrolysis of urea.

Comparison with Similar Compounds

  • 1-Tert-butyl-3-(4-chlorophenyl)thiourea
  • 1-Tert-butyl-3-(2,4-dichlorophenyl)thiourea
  • 1-Tert-butyl-3-(3-chlorophenyl)thiourea

Comparison: 1-Tert-butyl-3-(3,4-dichlorophenyl)thiourea is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with fewer or differently positioned chlorine atoms, it may exhibit different binding affinities and inhibitory effects on enzymes. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

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